2-(Trifluoromethoxy)ethanamine

Physicochemical Property pKa Lipophilicity

2-(Trifluoromethoxy)ethanamine (CAS 329710-83-0) is a primary aliphatic amine characterized by a trifluoromethoxy (-OCF3) group attached to an ethylamine backbone. It has the molecular formula C3H6F3NO and a molecular weight of 129.08 g/mol.

Molecular Formula C3H6F3NO
Molecular Weight 129.08 g/mol
CAS No. 329710-83-0
Cat. No. B3125800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)ethanamine
CAS329710-83-0
Molecular FormulaC3H6F3NO
Molecular Weight129.08 g/mol
Structural Identifiers
SMILESC(COC(F)(F)F)N
InChIInChI=1S/C3H6F3NO/c4-3(5,6)8-2-1-7/h1-2,7H2
InChIKeyIJAQSERNJJEFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethoxy)ethanamine (CAS 329710-83-0): A Specialized Fluorinated Building Block for Medicinal Chemistry and Chemical Synthesis


2-(Trifluoromethoxy)ethanamine (CAS 329710-83-0) is a primary aliphatic amine characterized by a trifluoromethoxy (-OCF3) group attached to an ethylamine backbone. It has the molecular formula C3H6F3NO and a molecular weight of 129.08 g/mol . This compound is a key intermediate in pharmaceutical and agrochemical research, valued for its ability to introduce the trifluoromethoxy moiety, a privileged structure in drug discovery known to modulate physicochemical properties such as lipophilicity and metabolic stability [1].

Critical Differentiation of 2-(Trifluoromethoxy)ethanamine (329710-83-0) for Scientific Selection and Procurement


The selection of a specific fluorinated building block like 2-(Trifluoromethoxy)ethanamine (329710-83-0) is non-trivial due to the distinct and often non-intuitive effects of different fluorinated substituents on molecular properties. Simple substitution with a methoxy (-OCH3), trifluoromethyl (-CF3), or non-fluorinated ethylamine analog can lead to significantly different outcomes in lipophilicity, metabolic stability, and synthetic utility [1]. The trifluoromethoxy group is not merely a combination of CF3 and O; it has unique electronic and steric characteristics that directly impact a drug candidate's ADME profile and biological activity, making generic or in-class substitution a high-risk endeavor without specific comparative data [1].

Quantitative Evidence Guide for 2-(Trifluoromethoxy)ethanamine (329710-83-0): Validating Selection Over Analogs and Alternatives


Comparative Physicochemical Properties: pKa, Density, and LogP of 2-(Trifluoromethoxy)ethanamine

2-(Trifluoromethoxy)ethanamine exhibits a predicted pKa of 7.36±0.10, density of 1.235±0.06 g/cm³, and logP of 0.437. These values are distinct from its hydrochloride salt form (pKa ~11.5) and provide a baseline for comparison against non-fluorinated or differently fluorinated analogs. For context, a typical non-fluorinated ethanamine (pKa ~9-10) and methoxy analog (higher basicity) would differ, impacting protonation state and solubility profiles under physiological conditions .

Physicochemical Property pKa Lipophilicity Density

Metabolic Stability Comparison of Aliphatic Trifluoromethoxy Group vs. Methoxy and Trifluoromethyl Analogs

In a controlled study of aliphatic derivatives, compounds bearing the trifluoromethoxy (-OCF3) group showed typically decreased metabolic stability compared to both methoxy (-OCH3) and trifluoromethyl (-CF3) counterparts, as measured by microsomal clearance. This trend was consistent except for the N-alkoxy(sulfon)amide series [1]. This finding contradicts the common assumption that all fluorinated groups uniformly enhance metabolic stability, highlighting the need for empirical selection based on specific structural context.

Metabolic Stability Microsomal Clearance Drug Metabolism

Lipophilicity (logP) Benchmarking: Trifluoromethoxy vs. Methoxy and Trifluoromethyl Groups

Studies on aliphatic series have quantified the lipophilicity contribution of the trifluoromethoxy group. CF3O-substituted compounds exhibit higher lipophilicity compared to methoxy analogues and nearly the same lipophilicity as CF3-bearing compounds [1][2]. This places the -OCF3 group as a distinct tool for modulating logP without the same electronic or steric profile as a -CF3 group, offering a different vector for optimizing drug-like properties.

Lipophilicity logP ADME Bioisostere

Validated Synthetic Utility: Preparation of EP2 Receptor Antagonists

2-(Trifluoromethoxy)ethanamine hydrochloride has been specifically documented as a key intermediate in the synthesis of 2H-indazoles, a class of EP2 receptor antagonists . This application highlights a validated synthetic route where the trifluoromethoxyethylamine moiety is essential for the target compound's activity. Substituting this building block with a non-fluorinated or differently substituted amine would alter the pharmacophore and likely diminish or abolish EP2 antagonism.

Synthetic Intermediate EP2 Receptor Antagonist 2H-Indazole

Defined Research and Industrial Application Scenarios for 2-(Trifluoromethoxy)ethanamine (329710-83-0)


Medicinal Chemistry: Optimizing Lipophilicity in Lead Compounds

Procure 2-(Trifluoromethoxy)ethanamine (329710-83-0) for structure-activity relationship (SAR) studies aimed at increasing the lipophilicity (logP) of a lead series without the strong electron-withdrawing effects of a direct -CF3 group. Based on class-level data, -OCF3 provides comparable lipophilicity to -CF3 but distinct electronic properties, allowing for independent modulation of permeability and target binding [1][2].

Pharmaceutical Synthesis: Building EP2 Receptor Antagonist Libraries

Use 2-(Trifluoromethoxy)ethanamine hydrochloride (CAS 886050-51-7) as a validated intermediate in the synthesis of 2H-indazole-based EP2 receptor antagonists. This compound is a documented building block for this target class, providing a direct and efficient route to generate focused compound libraries for preclinical development .

ADME/PK Studies: Investigating the Metabolic Fate of OCF3-Containing Compounds

Incorporate 2-(Trifluoromethoxy)ethanamine into model compounds for metabolic stability studies. Comparative data indicates that the aliphatic -OCF3 group can unexpectedly decrease microsomal stability relative to -OCH3 and -CF3, making it a valuable tool for probing structure-metabolism relationships and for training predictive ADME models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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